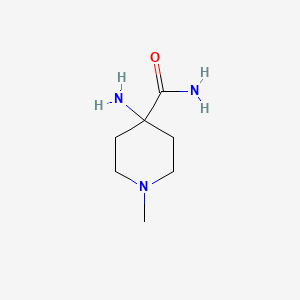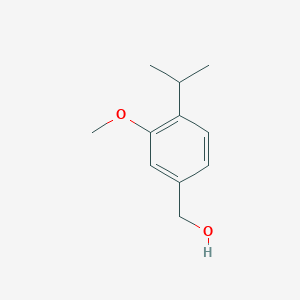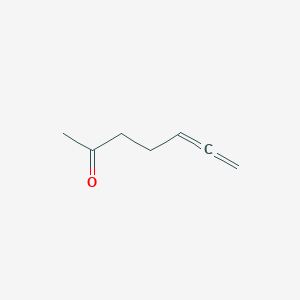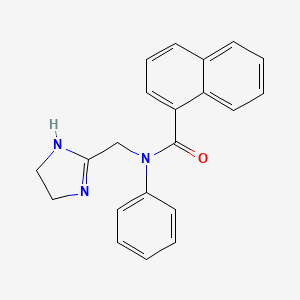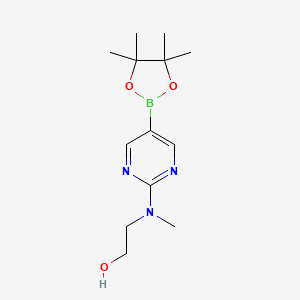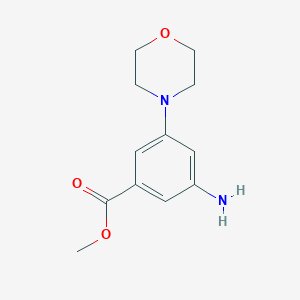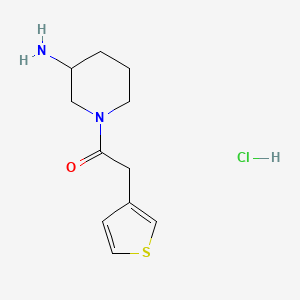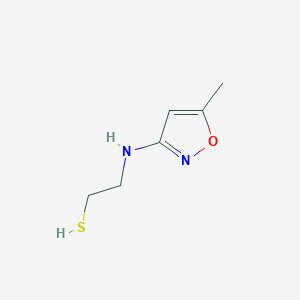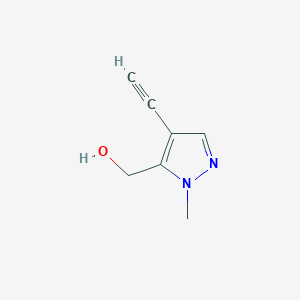
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol is a heterocyclic compound with the molecular formula C6H6N2. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methyl-1H-pyrazole-5-methanol typically involves the cyclization of acetylenic ketones with hydrazines. One common method is the reaction of 1-methyl-4-(trifluoromethyl)pyrazole with ethynylmagnesium bromide under anhydrous conditions . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Ethyl-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various N-alkylated pyrazole derivatives.
Applications De Recherche Scientifique
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazole-5-methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the compound’s ability to undergo tautomerism can influence its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethynyl-1-methyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
3-Ethynylpyridine: Contains a pyridine ring with an ethynyl group at the 3-position.
5-Ethynylpyrimidine: Features a pyrimidine ring with an ethynyl group at the 5-position.
Uniqueness
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
87375-40-4 |
|---|---|
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
(4-ethynyl-2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H8N2O/c1-3-6-4-8-9(2)7(6)5-10/h1,4,10H,5H2,2H3 |
Clé InChI |
FGSWKUYXQJZZRN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)C#C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)


